molecular formula C17H18N4O4S B2407450 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-11-9

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2407450
CAS No.: 1021061-11-9
M. Wt: 374.42
InChI Key: NZAYKLGZRXKPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a synthetic organic compound designed for research applications. Its structure incorporates a pyridazine ring linked via a thioether bridge to an acetamide moiety that is functionalized with a benzodioxole group, a scaffold recognized in medicinal chemistry for its potential bioactivity. The presence of the benzodioxole ring is a key feature, as this subunit is found in compounds with known biological activity . The molecular architecture of this reagent suggests potential for interaction with various enzymatic targets. Specifically, the pyridazine-thioether-acetamide core is structurally analogous to compounds reported in scientific literature that have demonstrated antimicrobial properties by inhibiting bacterial DNA gyrase . Furthermore, the benzodioxole and pyridazine components are seen in the design of molecules that target neurological pathways, such as c-Jun N-terminal kinase (JNK) inhibitors, which have been investigated for their neuroprotective effects . This combination of features makes this compound a versatile intermediate or a lead compound for further development in several research areas, including infectious disease, neuroscience, and general drug discovery. Researchers can utilize this compound to explore new therapeutic agents or to study specific biological pathways. This product is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-2-15(22)19-14-5-6-17(21-20-14)26-9-16(23)18-8-11-3-4-12-13(7-11)25-10-24-12/h3-7H,2,8-10H2,1H3,(H,18,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAYKLGZRXKPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects on cellular pathways. For example, its anticancer activity may involve the inhibition of kinases or other proteins critical for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(2-(benzo[d][1,3]dioxol-5-ylmethylamino)-2-oxoethyl)pyridazin-3-yl)acetamide
  • N-(6-(2-(benzo[d][1,3]dioxol-5-ylmethylamino)-2-oxoethyl)pyridazin-3-yl)butyramide

Uniqueness

Compared to similar compounds, N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific thioether linkage, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its biological activity and selectivity, making it a promising candidate for further research and development .

Biological Activity

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H20N4O4S
Molecular Weight 436.5 g/mol
CAS Number 1021226-51-6

The structure includes a benzo[d][1,3]dioxole moiety, which is associated with various biological activities, including anticancer properties.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity . The benzo[d][1,3]dioxole structure is known for its ability to inhibit microtubule assembly, making it a potential candidate for cancer treatment. A study highlighted that compounds with similar structures can act as competitive inhibitors of colchicine binding to tubulin, thereby disrupting cancer cell proliferation .

Case Study:
A study involving synthetic analogs demonstrated that modifications to the benzo[d][1,3]dioxole group can enhance antitumor efficacy. For instance, derivatives with specific substitutions showed improved inhibition of tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . In vivo studies have indicated that related compounds can significantly reduce inflammation markers in animal models. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption: Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest in cancer cells.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that compounds with this structure can modulate ROS levels, contributing to their cytotoxic effects on cancer cells.

Research Findings and Applications

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity while exploring its biological properties:

Study FocusFindings
Antitumor Activity Significant inhibition of tumor cell lines observed.
Anti-inflammatory Reduced edema and inflammation in animal models.
Synthetic Pathways Multi-step synthesis yielding high-purity compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide?

  • Answer : The synthesis typically involves:

  • Step 1 : Formation of the pyridazine-thioether intermediate via nucleophilic substitution between a pyridazine derivative and a thiol-containing precursor.
  • Step 2 : Coupling the benzo[d][1,3]dioxol-5-ylmethylamine group via amide bond formation using coupling agents like HATU or DIPEA in solvents such as DMF or dichloromethane .
  • Optimization : Reaction temperature (e.g., 0–25°C for amidation), solvent polarity (DMF for solubility), and catalyst choice (e.g., triethylamine for acid scavenging) significantly influence yield and purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and carbonyl groups (δ 165–175 ppm for amides) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% typical for research-grade material) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 432.1234 [M+H]⁺) ensures molecular formula accuracy .

Q. How can researchers address solubility challenges during in vitro assays?

  • Answer :

  • Use co-solvents like DMSO (≤1% v/v) for stock solutions, followed by dilution in assay buffers (e.g., PBS).
  • Sonication or heating (37–50°C) may enhance dissolution. Solubility data should be cross-validated using UV-Vis spectroscopy at λ_max ≈ 260–280 nm .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Answer :

  • Standardization : Use uniform assay conditions (e.g., cell lines, incubation time, ATP levels for kinase assays).
  • Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability.
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to improve statistical reliability .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like solvent residues or impurity profiles .

Q. How can researchers elucidate the compound’s mechanism of action when targeting enzymes like kinases or proteases?

  • Answer :

  • Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) under varying substrate concentrations.
  • Docking Simulations : Employ Schrödinger Suite or AutoDock to model interactions between the benzo[d][1,3]dioxole moiety and enzyme active sites.
  • Mutagenesis : Validate binding hypotheses by introducing point mutations (e.g., Ala-scanning) in predicted interaction regions .

Q. What strategies mitigate degradation during long-term stability studies?

  • Answer :

  • Storage Conditions : Lyophilized form at -80°C under argon minimizes hydrolysis of the amide bond.
  • Accelerated Stability Testing : Monitor degradation products (e.g., free thiols or carboxylic acids) via LC-MS under stress conditions (40°C/75% RH for 4 weeks) .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to formulations to protect labile functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.